![molecular formula C9H15N3O B12073540 4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and a pyrrolidin-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be attached through a nucleophilic substitution reaction where the pyrazole ring is reacted with a pyrrolidin-3-ylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Hydroxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole.
Reduction: 4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoline.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-1-[(pyrrolidin-2-yl)methyl]-1H-pyrazole: Similar structure but with a pyrrolidin-2-ylmethyl group.
4-Methoxy-1-[(pyrrolidin-4-yl)methyl]-1H-pyrazole: Similar structure but with a pyrrolidin-4-ylmethyl group.
4-Hydroxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pyrrolidin-3-ylmethyl group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-methoxy-1-(pyrrolidin-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C9H15N3O/c1-13-9-5-11-12(7-9)6-8-2-3-10-4-8/h5,7-8,10H,2-4,6H2,1H3 |
InChI-Schlüssel |
VKOGRMULRIWWIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN(N=C1)CC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




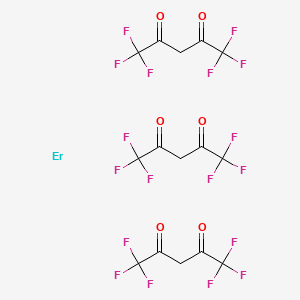
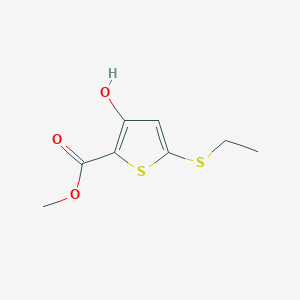
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
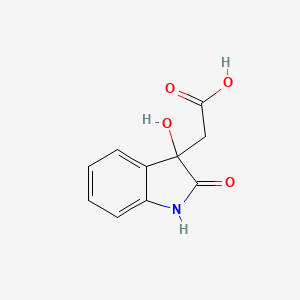
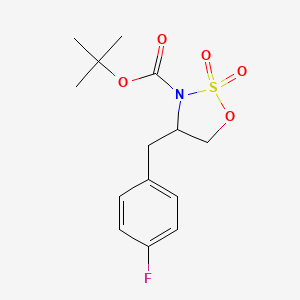


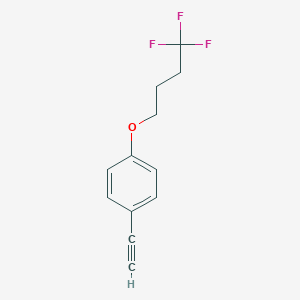
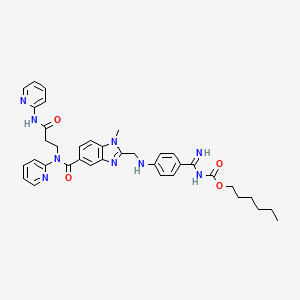
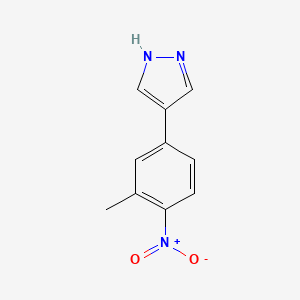
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
